molecular formula C13H18 B1653165 (3-Methylcyclohexyl)benzene CAS No. 17733-69-6

(3-Methylcyclohexyl)benzene

Cat. No.: B1653165
CAS No.: 17733-69-6
M. Wt: 174.28 g/mol
InChI Key: UXXPWMSRTKKHNF-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)benzene: is an organic compound with the molecular formula C13H18 . It consists of a benzene ring attached to a 3-methylcyclohexyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: One common method involves the alkylation of benzene with 3-methylcyclohexene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Hydrogenation: Another approach is the hydrogenation of 3-methylcyclohexene to form the cyclohexyl derivative, followed by a subsequent reaction with benzene under similar conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions, optimized for high yield and purity. The process is conducted in specialized reactors under controlled temperature and pressure conditions to ensure safety and efficiency.

Chemical Reactions Analysis

(3-Methylcyclohexyl)benzene: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form (3-methylcyclohexyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can convert the compound to (3-methylcyclohexyl)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, acidic conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: AlCl3, Friedel-Crafts catalysts.

Major Products Formed:

  • Oxidation: (3-methylcyclohexyl)benzoic acid.

  • Reduction: (3-methylcyclohexyl)benzyl alcohol.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

(3-Methylcyclohexyl)benzene: has several applications in scientific research, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-Methylcyclohexyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

(3-Methylcyclohexyl)benzene: is similar to other cyclohexylbenzene derivatives, but its unique structural features, such as the presence of the methyl group at the 3-position, distinguish it from others. Some similar compounds include:

  • 3-Phenylcyclohexanol

  • 4-Methylcyclohexylbenzene

  • 1-Methyl-3-phenylcyclohexane

These compounds share structural similarities but exhibit different chemical and physical properties due to variations in their molecular structures.

Properties

IUPAC Name

(3-methylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXPWMSRTKKHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938923
Record name (3-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17733-69-6
Record name NSC157713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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